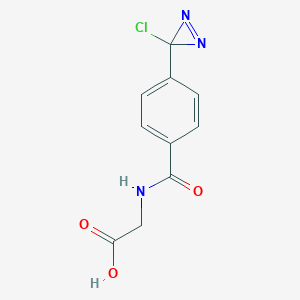

2-amino-3-(2,3-dimethylphenyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 2-amino-3-(2,3-dimethylphenyl)propanoic Acid involves several key steps, including elemental analysis, FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction techniques. These compounds typically crystallize in the orthorhombic crystal system, featuring strong intermolecular hydrogen bonding that contributes to their stability and molecular conformation (Kant, Maiti, Awasthi, & Agarwal, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by their crystallization patterns and the presence of specific motifs formed by hydrogen bonding. For instance, compound 1 forms four motifs, contributing to a complex crystal structure that can be elucidated through crystallographic and vibrational data comparison with density functional theory (DFT) methods (Kant et al., 2014).

Chemical Reactions and Properties

Compounds in this category exhibit a range of chemical reactions, prominently featuring intermolecular hydrogen bonding that plays a critical role in their structural integrity and reactivity. These hydrogen bonds form specific motifs that can significantly influence the compounds' chemical properties and reactions (Kant et al., 2014).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular and crystal structures. The orthorhombic crystal system and specific space groups indicate distinct physical characteristics that can be explored through detailed crystallographic studies and DFT analyses (Kant et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-amino-3-(2,3-dimethylphenyl)propanoic Acid derivatives are influenced by their molecular structure, particularly the patterns of hydrogen bonding and the resulting motifs. These structural features contribute to the compounds' reactivity and potential applications in various fields of research (Kant et al., 2014).

Applications De Recherche Scientifique

Structural Analysis and Crystallography :

- The compound has been studied for its amide segment structure and molecular packing in two-dimensional arrays via hydrogen bonds (Gowda et al., 2009).

- Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to the compound , has involved X-ray diffraction analysis to determine crystal structures and conformations (Nitek et al., 2020).

Synthesis and Chemical Modification :

- Studies have explored the synthesis of related compounds, like 2-(2,4-Dimethylphenoxy)propionic acid, and their transformation into other chemical entities (Hogale et al., 1995).

- The role of similar compounds as donor ligands in organotin(IV) derivatives has been investigated, highlighting their structural characterization and potential biological applications (Shahzadi et al., 2005).

Physical Properties and Applications :

- Research on aqueous solutions of diamines and ternary mixtures, closely related to 2-amino-3-(2,3-dimethylphenyl)propanoic Acid, aims to provide data for their use in acidic gases separation processes, focusing on physical properties like density and viscosity (Blanco et al., 2017).

Pharmacological Research :

- The compound has been examined for its binding affinity and antagonist activity for specific receptors, highlighting its potential in drug design and pharmacokinetics (Asada et al., 2010).

- Studies have also been conducted on the polymorphism and spectroscopic characterization of related compounds, like mefenamic acid, to understand their structural and morphological features (Cunha et al., 2014).

Material Science and Engineering :

- The modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including those structurally related to 2-amino-3-(2,3-dimethylphenyl)propanoic Acid, has been explored for potential medical applications (Aly et al., 2015).

Astrobiology and Origin of Life :

- Research on meteoritic amino acids, including those structurally similar to 2-amino-3-(2,3-dimethylphenyl)propanoic Acid, has implications for understanding asymmetric influences on organic chemical evolution before the origin of life (Cronin et al., 1997).

Safety And Hazards

Safety information specific to this compound is limited. As with any chemical, proper handling, storage, and disposal precautions should be followed. Consult safety data sheets (SDS) for detailed safety guidelines.

Orientations Futures

Future research could explore the biological activity, potential therapeutic applications, and further synthetic methods for 2-amino-3-(2,3-dimethylphenyl)propanoic acid.

Propriétés

IUPAC Name |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOQLMVNYYJZEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393150 |

Source

|

| Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

CAS RN |

103855-82-9 |

Source

|

| Record name | 2-amino-3-(2,3-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)